molecular formula C17H21NS B5638487 2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine

2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine

Cat. No.: B5638487
M. Wt: 271.4 g/mol
InChI Key: PYBNSNINRSAOQU-UHFFFAOYSA-N
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Description

2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-(4-tert-butylphenyl)sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a ligand that binds to metal centers in catalytic processes, facilitating various chemical transformations. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine is unique due to its combination of a pyridine ring and a sulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NS/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15/h4-10,12H,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNSNINRSAOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320867
Record name 2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351073-39-7
Record name 2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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